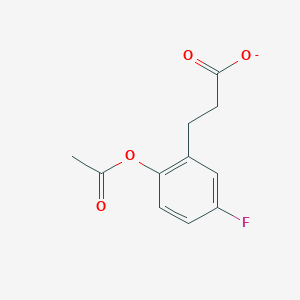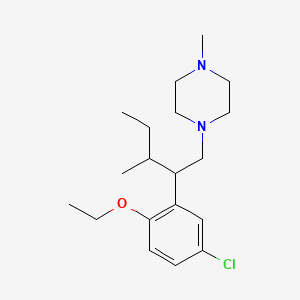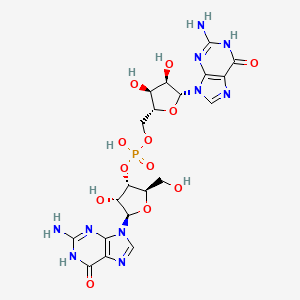
2,3-Dihydroxy-2,3-dimethylbutanoic acid;(3-methylsulfanylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylthio)phenylboronic acid pinacolate is an organoboron compound that features a boronic acid ester functional group. It is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)phenylboronic acid pinacolate typically involves the reaction of 3-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylthio)phenylboronic acid pinacolate undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form phenols.
Reduction: It can be reduced to form the corresponding borane.
Substitution: The boronic ester group can be substituted with other functional groups through transmetalation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.
Major Products
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
3-(Methylthio)phenylboronic acid pinacolate is extensively used in scientific research due to its versatility:
Chemistry: It is a key reagent in Suzuki–Miyaura coupling reactions, facilitating the formation of biaryl compounds.
Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Plays a role in the development of drug candidates and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-(Methylthio)phenylboronic acid pinacolate in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to a palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The boronic ester group enhances the stability and reactivity of the compound, facilitating efficient coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid pinacolate
- 4-Methylphenylboronic acid pinacolate
- 3-Methoxyphenylboronic acid pinacolate
Uniqueness
3-(Methylthio)phenylboronic acid pinacolate is unique due to the presence of the methylthio group, which can influence the electronic properties of the compound, making it more reactive in certain chemical transformations compared to its analogs.
Propriétés
Formule moléculaire |
C13H21BO6S |
|---|---|
Poids moléculaire |
316.2 g/mol |
Nom IUPAC |
2,3-dihydroxy-2,3-dimethylbutanoic acid;(3-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C7H9BO2S.C6H12O4/c1-11-7-4-2-3-6(5-7)8(9)10;1-5(2,9)6(3,10)4(7)8/h2-5,9-10H,1H3;9-10H,1-3H3,(H,7,8) |
Clé InChI |
HHDLQNYIDUJTTI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)SC)(O)O.CC(C)(C(C)(C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)

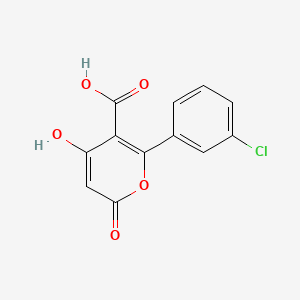
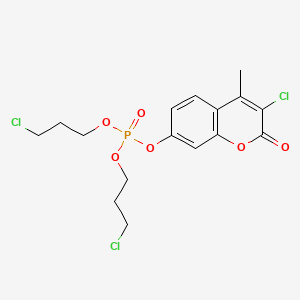
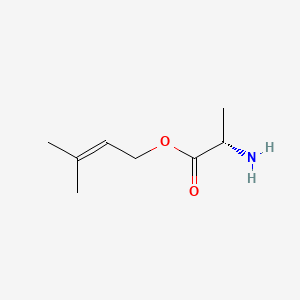
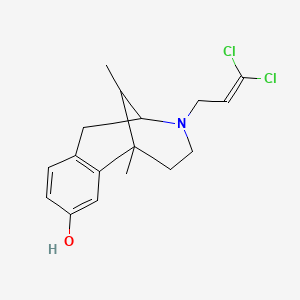
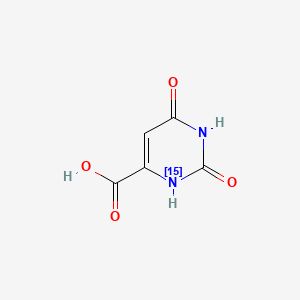
![[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)

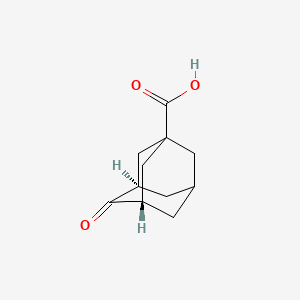
![Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel-](/img/structure/B13829261.png)
